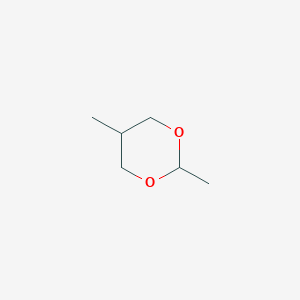

2,5-Dimethyl-1,3-dioxane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,5-Dimethyl-1,3-dioxane is an organic compound with the molecular formula C6H12O2. It belongs to the class of dioxanes, which are six-membered heterocyclic compounds containing two oxygen atoms. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dimethyl-1,3-dioxane can be synthesized through the acid-catalyzed dehydration of propylene glycol. The process involves adding a small amount of concentrated sulfuric acid to pure propylene glycol and distilling off the product . The water is then removed from the distillate using a separatory funnel, and the ether is transferred into a flask.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of activated carbon catalysts derived from corncob. The process includes a two-step preparation technique, where the derived catalysts are characterized using various techniques to determine their structural properties .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethyl-1,3-dioxane undergoes several types of chemical reactions, including:

Substitution: The compound can undergo substitution reactions with nucleophiles such as organolithium reagents and Grignard reagents.

Common Reagents and Conditions:

Oxidation: KMnO4, OsO4, CrO3/Py

Reduction: LiAlH4, NaBH4

Substitution: Organolithium reagents, Grignard reagents

Major Products Formed:

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols

Substitution: Various substituted dioxanes

Scientific Research Applications

2,5-Dimethyl-1,3-dioxane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-1,3-dioxane involves its ability to form stable cyclic structures. The compound can act as a protecting group for carbonyl compounds, preventing unwanted reactions during chemical transformations . Its stability against nucleophiles and bases makes it a valuable reagent in various synthetic processes.

Comparison with Similar Compounds

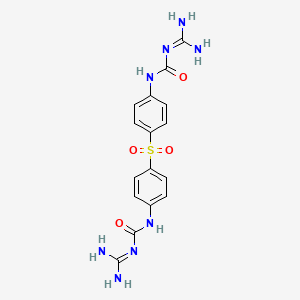

Meldrum’s Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione): Meldrum’s acid is known for its high acidity and is used in the synthesis of heterocyclic compounds.

Barbituric Acid: This compound shares some chemical properties with Meldrum’s acid and is used in the synthesis of barbiturates.

Uniqueness: 2,5-Dimethyl-1,3-dioxane is unique due to its stability and versatility in various chemical reactions. Unlike Meldrum’s acid and dimedone, which are primarily used for their acidity, this compound is valued for its ability to form stable cyclic structures and its resistance to nucleophilic attack.

Properties

CAS No. |

20615-12-7 |

|---|---|

Molecular Formula |

C6H12O2 |

Molecular Weight |

116.16 g/mol |

IUPAC Name |

2,5-dimethyl-1,3-dioxane |

InChI |

InChI=1S/C6H12O2/c1-5-3-7-6(2)8-4-5/h5-6H,3-4H2,1-2H3 |

InChI Key |

RPMUDXVQHUECRE-UHFFFAOYSA-N |

Canonical SMILES |

CC1COC(OC1)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7,8,9-Tetrahydro-5h-pyrrolo[1,2-a]azepine](/img/structure/B14706873.png)

pentasilolane](/img/structure/B14706902.png)